molecular formula C23H13Cl2N3O2 B12793908 N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide CAS No. 137522-72-6

N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide

Cat. No.: B12793908
CAS No.: 137522-72-6
M. Wt: 434.3 g/mol
InChI Key: FTVSDYFQWMGMNN-UHFFFAOYSA-N
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Description

12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- is a complex heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Mechanism of Action

The mechanism of action of 12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- stands out due to its unique structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .

Biological Activity

N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide is a compound belonging to the quinazoline family, which has garnered significant attention due to its diverse biological activities. The quinazoline scaffold is known for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H10Cl2N2O\text{C}_{16}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}

This compound features a quinazoline backbone substituted with a dichlorophenyl group and a carboxamide functional group, contributing to its biological activity.

Anticancer Properties

Numerous studies have investigated the anticancer potential of quinazoline derivatives. For instance, molecular docking studies have shown that compounds similar to this compound exhibit significant binding affinities to various cancer-related targets.

  • Case Study : In a study focused on substituted quinazoline derivatives, compounds demonstrated cytotoxic effects against human carcinoma cell lines (HePG2, MCF7, A549) using MTT assays. The results indicated that certain derivatives had IC50 values in the micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes.

Microorganism Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus1075
Escherichia coli1565
Candida albicans1180

These findings suggest that this compound possesses broad-spectrum antimicrobial activity .

The mechanism underlying the biological activities of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and microbial growth. For example:

  • Kinase Inhibition : Similar compounds have been shown to inhibit maternal embryonic leucine zipper kinase (MELK), which plays a crucial role in cancer cell survival and proliferation .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary assessments indicate favorable properties that enhance its therapeutic potential:

  • Solubility : The compound exhibits moderate solubility in aqueous solutions.
  • Stability : It remains stable under physiological conditions, making it suitable for further development as a pharmaceutical agent.

Properties

CAS No.

137522-72-6

Molecular Formula

C23H13Cl2N3O2

Molecular Weight

434.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-12-oxoquinolino[2,1-b]quinazoline-5-carboxamide

InChI

InChI=1S/C23H13Cl2N3O2/c24-13-9-10-19(17(25)11-13)27-22(29)16-12-21-26-18-7-3-1-6-15(18)23(30)28(21)20-8-4-2-5-14(16)20/h1-12H,(H,27,29)

InChI Key

FTVSDYFQWMGMNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=CC3=N2)C(=O)NC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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